molecular formula C23H22N4O3S2 B14964267 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide

2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B14964267
M. Wt: 466.6 g/mol
InChI Key: IYYKUPZHTNZYSZ-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole core and are used in organic electronics.

    Imidazoles: Another class of heterocyclic compounds with applications in medicinal chemistry and materials science.

Uniqueness

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S2/c1-4-31-22-25-20-19(32-22)21(29)27(16-11-9-14(2)10-12-16)23(30)26(20)13-18(28)24-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,28)

InChI Key

IYYKUPZHTNZYSZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C

Origin of Product

United States

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